molecular formula C17H16ClNO2 B268294 N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide

N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide

Cat. No. B268294
M. Wt: 301.8 g/mol
InChI Key: KFJMUBKIDZEGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide, also known as ACPA, is a synthetic compound that belongs to the family of aminoalkylindole derivatives. It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1) and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. Upon activation by N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide, CB1 receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. This results in the modulation of various cellular processes such as neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the regulation of mood, cognition, and reward. N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide has also been shown to have anti-inflammatory effects in peripheral tissues by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its high affinity and selectivity for CB1 receptors, which allows for precise modulation of CB1 receptor activity. N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide is also stable and easy to synthesize, which makes it a convenient tool for studying the pharmacology of CB1 receptors. However, one limitation of using N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide is that it can only activate CB1 receptors and does not have any activity on other cannabinoid receptors such as CB2.

Future Directions

There are several future directions for research on N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide and its potential therapeutic applications. One area of interest is the development of novel CB1 receptor agonists that have improved efficacy and reduced side effects compared to N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide. Another direction is the investigation of the role of CB1 receptors in the regulation of immune function and the development of immune-related diseases. Additionally, the use of N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes in various diseases.

Synthesis Methods

The synthesis of N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide involves the reaction of 2-(4-chlorophenyl)acetyl chloride with 2-allylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide.

Scientific Research Applications

N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide has been widely used in scientific research to study the function and pharmacology of the CB1 receptor. It has been shown to have high affinity and selectivity for CB1 receptors and can activate them at nanomolar concentrations. N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide has been used to investigate the role of CB1 receptors in various physiological and pathological processes such as pain, inflammation, appetite, and addiction.

properties

Product Name

N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C17H16ClNO2/c1-2-11-21-16-6-4-3-5-15(16)19-17(20)12-13-7-9-14(18)10-8-13/h2-10H,1,11-12H2,(H,19,20)

InChI Key

KFJMUBKIDZEGDJ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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